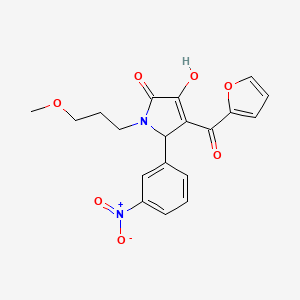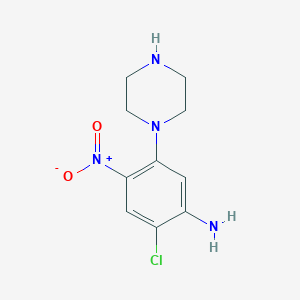
4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as MDL-101,002, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoindolinones, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules on endothelial cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in lab experiments is its well-established mechanism of action. Its ability to inhibit COX-2 activity makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other COX-2 inhibitors. This may limit its usefulness in certain experiments where higher potency is required.
Direcciones Futuras
There are several future directions for research on 4-methylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis and inhibit cell proliferation in cancer cells. Further studies are needed to determine its effectiveness in various types of cancer. Finally, there is also interest in exploring the potential of this compound as a neuroprotective agent. Studies have shown that it has the ability to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-methylphenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14-9-11-17(12-10-14)27-22(26)15-5-4-6-16(13-15)23-20(24)18-7-2-3-8-19(18)21(23)25/h4-6,9-13,18-19H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFPXLPKTMTHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B3988558.png)
![2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B3988562.png)

![4-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3988575.png)

![3,4-dimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988582.png)
![4-[(3,5-dimethyl-1-adamantyl)carbonyl]morpholine](/img/structure/B3988589.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]valinate](/img/structure/B3988605.png)



![2-naphthyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988642.png)
![N-benzyl-N'-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3988647.png)
![5-(1,3-benzodioxol-5-ylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988659.png)